molecular formula C17H20ClN3O2 B14468514 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride CAS No. 72606-47-4

4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride

Cat. No.: B14468514
CAS No.: 72606-47-4
M. Wt: 333.8 g/mol
InChI Key: PZFFIYRABURAIR-XMMWENQYSA-N
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Description

4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a morpholine ring, a naphthyl group, and a hydrazide moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride typically involves the condensation of 4-morpholineacetic acid hydrazide with 1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Substituted hydrazones.

Scientific Research Applications

4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand for various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholineacetic acid hydrazide
  • 1-Naphthaldehyde hydrazone
  • 2-(1-Naphthylmethylene)hydrazine

Uniqueness

4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is unique due to the presence of both a morpholine ring and a naphthyl group, which confer distinct chemical and biological properties

Properties

CAS No.

72606-47-4

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide;hydrochloride

InChI

InChI=1S/C17H19N3O2.ClH/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15;/h1-7,12H,8-11,13H2,(H,19,21);1H/b18-12+;

InChI Key

PZFFIYRABURAIR-XMMWENQYSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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